1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Description
1-(3,4-Dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a diazepane derivative featuring dual sulfonyl substituents: a 3,4-dimethylbenzenesulfonyl group and a 1,3,5-trimethylpyrazole sulfonyl moiety. However, specific pharmacological data for this compound remains unreported in publicly accessible literature.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S2/c1-14-7-8-18(13-15(14)2)28(24,25)22-9-6-10-23(12-11-22)29(26,27)19-16(3)20-21(5)17(19)4/h7-8,13H,6,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZUUSBVAHECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS Number: 956271-23-1) is a synthetic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.5 g/mol. The structure includes sulfonamide and diazepane moieties which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic effects. The following sections summarize key findings related to its pharmacological properties.
CNS Depressant Effects
The compound's potential as a central nervous system (CNS) depressant has been evaluated through various pharmacological assays. Compounds with diazepane structures have shown sedative-hypnotic effects in animal models, indicating that this compound may also possess CNS depressant activity . Further investigations are warranted to establish its efficacy and safety profile.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of sulfonamide derivatives. The following table summarizes relevant findings regarding the biological activities of compounds structurally related to this compound:
| Compound | Biological Activity | Method of Evaluation | Reference |
|---|---|---|---|
| Compound A | Anticonvulsant | MES and scPTZ models | |
| Compound B | CNS depressant | Forced swim test | |
| Compound C | Sedative-hypnotic | Actophotometer screen |
Case Studies
While direct case studies on this compound are scarce, related compounds have been documented in the literature:
- Study on CNS Depressant Activity : A series of sulfonamide derivatives were tested for their CNS effects. The results indicated that certain structural modifications enhanced sedative properties significantly .
- Anticonvulsant Evaluation : In a study involving multiple sulfonamide derivatives, several compounds exhibited significant anticonvulsant activity in animal models. These findings suggest that similar compounds may warrant further investigation for their therapeutic potential against seizures .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with similar structures to 1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane exhibit significant anticancer properties. A study indicated that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. These compounds have been tested against various cancer cell lines with promising results in reducing cell viability and promoting programmed cell death .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. Derivatives containing the 3,5-dimethyl-1H-pyrazole ring have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies demonstrated that these compounds could inhibit the growth of Escherichia coli and Bacillus cereus, suggesting their potential as new antibacterial agents .
Drug Development Potential
Given its multifaceted biological activities, this compound is being explored for development into pharmaceuticals targeting specific diseases such as cancer and bacterial infections. The structural diversity provided by the sulfonyl and diazepane moieties allows for further modifications that can enhance efficacy and reduce toxicity.
Data Table: Summary of Biological Activities
Study on Anticancer Activity
A notable investigation focused on the anticancer potential of pyrazole derivatives similar to this compound. The study assessed various analogs for their cytotoxic effects on human cancer cell lines. Results indicated significant reductions in cell viability and promotion of apoptosis through caspase activation pathways.
Evaluation of Antibacterial Activity
Another study synthesized a series of pyrazole derivatives to evaluate their antibacterial properties. Specific compounds exhibited strong activity against both gram-positive and gram-negative bacteria, indicating their potential for development as new antibacterial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (PubChem CID: N/A)
- Key Difference : Lacks the 3,4-dimethylbenzenesulfonyl group. The pyrazole substituent is 3,5-dimethyl instead of 1,3,5-trimethyl.
- Implications : Reduced steric bulk and altered electronic effects due to fewer methyl groups may decrease lipophilicity compared to the target compound. This could influence membrane permeability or metabolic stability .
Coumarin- and Tetrazole-Functionalized Diazepane Derivatives (e.g., compounds 4g and 4h from Synthesis Study) Key Differences: Incorporate coumarin (a chromophore) and tetrazole (a bioisostere for carboxylic acids) groups instead of sulfonyl substituents.
Data Table: Structural and Theoretical Properties
| Property | Target Compound | PubChem Analog (3,5-dimethylpyrazole) | Coumarin-Tetrazole Derivative (4g/4h) |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₈N₄O₄S₂ | C₁₀H₁₆N₄O₂S | C₃₆H₂₈N₈O₅ (varies by substituent) |
| Molecular Weight (g/mol) | ~484.6 | ~272.3 | ~652.7 |
| Key Functional Groups | Dual sulfonyl, trimethylpyrazole | Single sulfonyl, dimethylpyrazole | Coumarin, tetrazole, diazepane |
| Theoretical LogP (Lipophilicity) | ~3.2 (moderate lipophilicity) | ~1.8 (lower lipophilicity) | ~4.5 (high lipophilicity) |
| Potential Applications | Enzyme inhibition, antimicrobial | Unknown | Fluorescent probes, kinase inhibition |
Research Findings and Data Analysis
Structural Insights
- In contrast, the 1,3,5-trimethylpyrazole sulfonyl group provides electron-withdrawing effects, which may enhance stability against oxidative metabolism .
- Comparison with PubChem Analog : The additional methyl groups in the target compound likely increase its metabolic stability but may reduce aqueous solubility. This trade-off is critical for oral bioavailability in drug development.
Limitations and Gaps
- No experimental data (e.g., IC₅₀, MIC) is available for the target compound. Structural comparisons remain theoretical.
- Synthesis routes and crystallographic data (e.g., via SHELX refinement ) are undocumented, limiting insights into conformational preferences.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane?
- Methodological Answer : Synthesis optimization typically involves iterative adjustments to reaction conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (e.g., 4–6 hours at 80°C) is a common approach for sulfonylation or diazepane ring formation . Solvent polarity and temperature control are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol can improve yield and purity. Characterization via -/-NMR and high-resolution mass spectrometry (HRMS) is essential to confirm intermediate and final product structures.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Solvent | Absolute ethanol | Polar aprotic medium for sulfonylation |
| Catalyst | Glacial acetic acid (5 drops) | Acidic activation of reactants |
| Reaction Time | 4–6 hours | Ensure complete ring closure |
| Purification | Column chromatography | Remove unreacted intermediates |
Q. How can the molecular structure of this compound be confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement with SHELXL (e.g., full-matrix least-squares on ) resolves bond lengths, angles, and torsion angles . Key metrics include R-factors (e.g., ) and electron density maps to validate sulfonyl and diazepane groups. Disordered regions require constrained refinement or split positions.
Advanced Research Questions
Q. How should researchers resolve contradictions between computational docking results and experimental binding affinity data for this compound?
- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. Cross-validate docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM) to account for conformational flexibility . Experimentally, use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values. If contradictions persist, re-examine protonation states (via pH-adjusted DFT calculations) or crystallize the ligand-target complex for direct structural validation .
Q. What analytical approaches are recommended to study intermolecular interactions influencing the compound’s stability in solid-state form?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies non-covalent interactions (e.g., C–H···O, π-π stacking) in the crystal lattice . Pair distribution function (PDF) analysis of powder XRD data can detect amorphous regions. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and polymorph transitions. Refinement via SHELXL with TWIN/BASF commands resolves twinning or disorder in diffraction data .
Q. How can researchers validate the compound’s reactivity under varying pH conditions for biological assays?
- Methodological Answer : Perform pH-dependent stability studies using HPLC (C18 column, methanol/buffer mobile phase) with UV detection (e.g., 254 nm) . Prepare buffer solutions (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to simulate physiological conditions. Monitor degradation products via LC-MS and correlate with computational hydrolysis pathways (Gaussian 16, B3LYP/6-31G*). Adjust assay buffers to pH 7.4 for cell-based studies to minimize hydrolysis artifacts.
Notes for Methodological Rigor
- Data Contradiction Analysis : When spectroscopic data (e.g., NMR splitting patterns) conflict with crystallographic results, re-examine sample purity and consider dynamic effects (e.g., rotamers in solution) via variable-temperature NMR .
- Synthesis Reproducibility : Document exact stoichiometry (e.g., 1:1 molar ratio of sulfonyl chlorides to diazepane precursor) and inert atmosphere (N) to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
